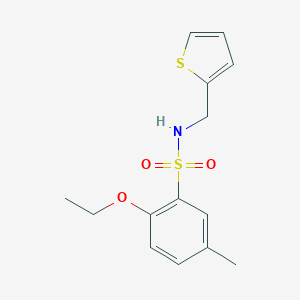

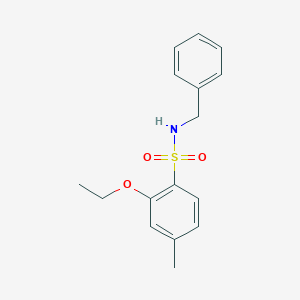

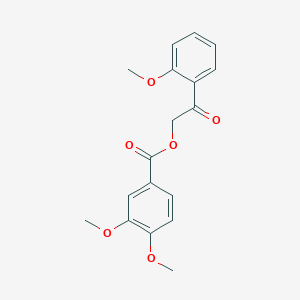

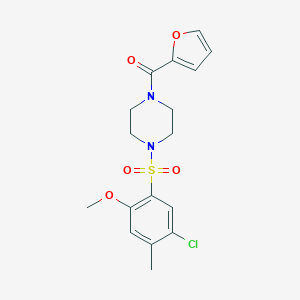

![molecular formula C17H19N3O3S B497874 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 927636-94-0](/img/structure/B497874.png)

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are five-membered heterocyclic moieties which are essential structural parts in diverse biologically active natural products . They are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes .

Synthesis Analysis

1,2,3-Triazole scaffolds are synthesized using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses . A one-pot procedure for the synthesis of novel 1,2,3-triazole derivatives in good yields (63 to 77%) using different sulfonic acids has been reported .

Molecular Structure Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .

Chemical Reactions Analysis

1,2,3-Triazole scaffolds are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . They are used in various fields and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

Physical And Chemical Properties Analysis

1,2,3-Triazole and its analogues are readily accessible and shelf-stable . They exist in equilibrium with their ring-opened isomers, viz., diazo compounds .

作用机制

Target of Action

Specifically, the 1,2,3-triazole moiety can readily engage in hydrogen bonds, van der Waals forces, and dipole–dipole bonds with proteins, enzymes, and receptors

Mode of Action

The mode of action involves the transformation between the enol and keto forms after excited-state proton transfer. This dynamic behavior allows the compound to interact with its targets, potentially influencing downstream cellular processes . .

Biochemical Pathways

Triazoles, in general, can serve as linkers to tether different pharmacophores, but specific pathways remain elusive .

Action Environment

Environmental factors play a critical role in drug efficacy and stability Factors such as pH, temperature, and the presence of other molecules can influence the compound’s action.

未来方向

属性

IUPAC Name |

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonylbenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-4-23-16-10-9-13(12(2)3)11-17(16)24(21,22)20-15-8-6-5-7-14(15)18-19-20/h5-12H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLAUHGQPOGXOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

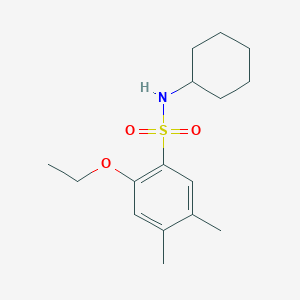

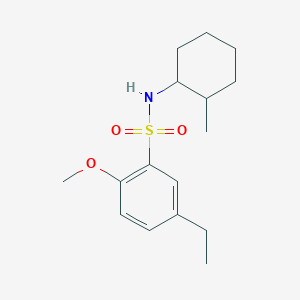

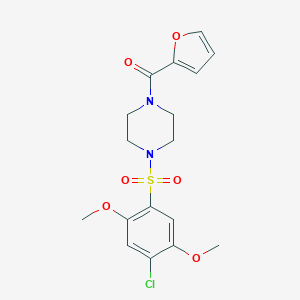

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B497805.png)